molecular formula C8H5Cl2NO4 B8229041 (2,6-Dichloro-4-nitro-phenyl)-acetic acid

(2,6-Dichloro-4-nitro-phenyl)-acetic acid

Cat. No.: B8229041
M. Wt: 250.03 g/mol
InChI Key: WWGJUEBXGNZEFS-UHFFFAOYSA-N
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Description

(2,6-Dichloro-4-nitro-phenyl)-acetic acid is an organic compound characterized by the presence of two chlorine atoms and a nitro group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichloro-4-nitro-phenyl)-acetic acid typically involves the nitration of 2,6-dichlorophenol followed by subsequent reactions to introduce the acetic acid group.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichloro-4-nitro-phenyl)-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2,6-Dichloro-4-nitro-phenyl)-acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The exact mechanism of action of (2,6-Dichloro-4-nitro-phenyl)-acetic acid is not fully elucidated. it is believed to function as an inhibitor of certain enzymes involved in protein and macromolecule synthesis. Additionally, it may inhibit the enzymatic activity of catalase, thereby impeding the breakdown of hydrogen peroxide. This compound is also thought to act as an inhibitor of the enzyme tyrosinase, affecting melanin synthesis .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-(2,6-dichloro-4-nitrophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO4/c9-6-1-4(11(14)15)2-7(10)5(6)3-8(12)13/h1-2H,3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGJUEBXGNZEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)CC(=O)O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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